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Technical Support Center: DIG RNA Probe
Synthesis
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome

challenges related to RNase contamination during DIG RNA probe synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in the laboratory?

A1: RNases are ubiquitous and highly stable enzymes that can degrade your RNA samples.[1]

The most common sources of contamination in a laboratory setting include:

Personnel: Skin, hair, and saliva are major sources of RNases.[2][3][4] Always wear gloves

and a lab coat, and change them frequently.[1][5]

Surfaces and Equipment: Benchtops, pipettors, glassware, and electrophoresis equipment

can all be contaminated.[2][3]

Solutions and Reagents: Water, buffers, and even commercially prepared enzymes can be

sources of RNase contamination if not certified RNase-free.[5][6]
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Airborne Particles: Dust and aerosols can carry bacteria and molds that produce RNases.[4]

[7]

Samples: The tissues or cells being studied contain endogenous RNases.[4]

Q2: What is the difference between autoclaving and baking for RNase inactivation?

A2: Both are heat-based methods for decontamination, but they are used for different materials

and have varying effectiveness against RNases. Autoclaving uses high-pressure saturated

steam, but some RNases can refold and regain partial activity upon cooling.[6][8] Baking at

high temperatures for an extended period is more effective for inactivating RNases on

glassware and metalware.[3][8]

Q3: Can I use DEPC to treat all my solutions?

A3: No. Diethyl pyrocarbonate (DEPC) is effective at inactivating RNases in water and many

buffers by modifying histidine residues in the enzymes.[5][8] However, DEPC reacts with

primary amines and therefore cannot be used to treat solutions containing Tris or HEPES

buffers.[6][9][10] For these solutions, it is crucial to use certified RNase-free reagents and

prepare them with DEPC-treated, autoclaved water.[10]

Q4: Are RNase inhibitors necessary if I am already taking other precautions?

A4: While creating an RNase-free environment is the first line of defense, using an RNase

inhibitor during the in vitro transcription reaction provides an extra layer of protection for your

RNA probe.[11] RNase inhibitors are proteins that bind to and inactivate a broad spectrum of

RNases without interfering with RNA polymerases.[12][13] They are particularly useful when

working with samples that have high endogenous RNase activity.[4]

Troubleshooting Guides
Problem 1: Low or No DIG-labeled RNA Probe Yield
This is a common issue that can often be traced back to RNA degradation by RNase

contamination.
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Possible Cause Recommended Solution

RNase Contamination of Reagents or Template

DNA

Use certified RNase-free water, buffers, and

enzymes.[5][14] Ensure the linearized plasmid

DNA template is of high purity and free from

RNases.[15]

Degraded Template RNA (if applicable)

Assess the integrity of your starting RNA on a

denaturing agarose gel before beginning the

probe synthesis.[16]

Suboptimal In Vitro Transcription Reaction

Conditions

Ensure all components of the reaction are mixed

correctly and incubated at the optimal

temperature for the specific RNA polymerase

(SP6, T7, or T3).[15] Include an RNase inhibitor

in the reaction mix.[11]

Inefficient Labeling
Verify the concentration and quality of the DIG

RNA Labeling Mix.[15]

Problem 2: Smearing or Degradation of RNA Probe on a
Gel
If your synthesized probe appears as a smear rather than a distinct band on an agarose gel, it

is a strong indicator of RNA degradation.
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Possible Cause Recommended Solution

Widespread RNase Contamination

Thoroughly decontaminate your entire

workspace, including benchtops, pipettors, and

gel electrophoresis equipment, with a

commercial RNase decontamination solution or

3% hydrogen peroxide.[5][17][18]

Contaminated Plasticware

Use certified RNase-free, disposable

plasticware (e.g., pipette tips, microcentrifuge

tubes).[5][14] Avoid reusing tips.[14]

Improper Handling Technique

Always wear gloves and change them

frequently, especially after touching any non-

decontaminated surfaces.[5][19] Avoid talking or

breathing over open tubes.[19]

Contaminated Electrophoresis Tank or Buffer

Clean the electrophoresis tank thoroughly with a

detergent solution, rinse with RNase-free water,

and then with ethanol.[20] Use freshly prepared

running buffer made with DEPC-treated water.

[10]

Problem 3: No Signal or Weak Signal in In Situ
Hybridization (ISH)
Even if your probe appears intact on a gel, RNase contamination during the hybridization or

detection steps can lead to poor results.
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Possible Cause Recommended Solution

Probe Degradation During Hybridization

Ensure all hybridization and wash buffers are

prepared with RNase-free water and reagents.

[21]

Inadequate Tissue Permeabilization

Optimize the proteinase K digestion step to

allow for better probe penetration without

destroying tissue morphology.[22]

Incorrect Probe Concentration

Use the recommended amount of DIG-labeled

probe in the hybridization reaction. Too little

probe will result in a weak signal.[22]

Issues with Detection Reagents

Confirm that the anti-DIG antibody and

substrate solutions are not expired and have

been stored correctly.[23][24]

Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water
Diethyl pyrocarbonate (DEPC) is a strong inhibitor of RNases.[20]

Add 0.1% (v/v) DEPC to the water to be treated (e.g., 1 ml of DEPC per 1 liter of water).[9]

Shake or stir the solution vigorously for 1 hour at room temperature.[9]

Autoclave the treated water for at least 15-30 minutes to inactivate the DEPC.[7][9] Caution:

DEPC is a suspected carcinogen and should be handled with care in a fume hood.[20]

Residual DEPC can inhibit in vitro transcription reactions.[18]

Protocol 2: Decontamination of Laboratory Surfaces
Regular decontamination is critical for maintaining an RNase-free work area.

Daily Cleaning: Before and after working with RNA, wipe down benchtops, pipettors, and

other equipment with a commercial RNase decontamination solution (e.g., RNaseZap™).[1]

[25][26] Alternatively, use a solution of 0.5% SDS followed by 3% hydrogen peroxide.[27]
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Rinsing: After using a decontamination solution, thoroughly rinse the surfaces with RNase-

free water to remove any residual chemicals that might interfere with enzymatic reactions.

[28]

Protocol 3: Decontamination of Non-disposable
Equipment

Glassware: Bake at 180-240°C for at least 4 hours.[4][20]

Metalware: Bake at 450°F (232°C) for 6-8 hours.[3][8]

Electrophoresis Tanks (Polycarbonate/Polystyrene): Soak in 3% hydrogen peroxide for 10-15

minutes, then rinse extensively with RNase-free water.[4][5]

Visual Guides
Workflow for Creating an RNase-Free Environment
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Caption: Workflow for establishing and maintaining an RNase-free environment.
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Troubleshooting Logic for Low/No Probe Signal
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Caption: Decision tree for troubleshooting low or no signal in ISH experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [reducing RNase contamination in DIG RNA probe
synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15547313#reducing-rnase-contamination-in-dig-rna-
probe-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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